1-Methyl-N-phenyl-1H-pyrazol-4-amine 1-Methyl-N-phenyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526652
InChI: InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

1-Methyl-N-phenyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16526652

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-phenyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 1-methyl-N-phenylpyrazol-4-amine
Standard InChI InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3
Standard InChI Key ONCHNWFVKRUSRQ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms. The 1-position is substituted with a methyl group (CH3-\text{CH}_3), while the 4-position bears an amino group (NH2-\text{NH}_2) linked to a phenyl ring. This arrangement confers planarity to the molecule, facilitating π-π stacking interactions with biological targets . Key structural parameters include:

PropertyValue
Molecular FormulaC10H11N3\text{C}_{10}\text{H}_{11}\text{N}_{3}
Molecular Weight188.23 g/mol
Hybridizationsp2sp^2 (pyrazole ring)
Torsional Angles (N1-C4-NH)120°–125°

The electron-withdrawing nature of the pyrazole ring enhances the acidity of the N–H bond (pKa ≈ 9.2), enabling deprotonation under basic conditions .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 3350 cm1^{-1} corresponds to the N–H stretch of the amine group. Peaks at 1600–1450 cm1^{-1} arise from C=C and C=N vibrations in the aromatic system .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 7.8 (s, 1H, pyrazole H3), 7.5–7.3 (m, 5H, phenyl), 5.1 (s, 2H, NH2_2), 3.6 (s, 3H, CH3_3) .

    • 13C^{13}\text{C} NMR: δ 148.2 (C4), 139.5 (C1), 129.3–127.1 (phenyl), 38.9 (CH3_3) .

Synthesis and Modification

Condensation of Hydrazines with β-Ketoesters

A common method involves reacting methyl hydrazine with β-ketoester derivatives, followed by phenylamination:

CH3NHNH2+RCOCOOR1-MethylpyrazolePhNH21-Methyl-N-phenyl-1H-pyrazol-4-amine\text{CH}_3\text{NHNH}_2 + \text{RCOCOOR}' \rightarrow \text{1-Methylpyrazole} \xrightarrow{\text{PhNH}_2} \text{1-Methyl-N-phenyl-1H-pyrazol-4-amine}

Yields range from 65% to 78% under acidic catalysis (HCl, 60°C) .

Palladium-Catalyzed Coupling

AnalogModificationBiological Target
5-Methyl-1-phenyl variant Methyl at pyrazole C5Kinase inhibition
Nitrophenyl-substituted −NO2_2 at phenyl ringAntibacterial agents
Trifluoromethoxy derivatives −OCF3_3 at phenyl ringAntiproliferative activity

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Molecular docking studies (PDB: 1AQ1) reveal:

  • Hydrogen bonds between the pyrazole N2 and kinase residue Lys89.

  • Van der Waals interactions with Ile10 and Val18 .
    In ovarian cancer cells (OVCAR-3), derivative 15 (GI50_{50} = 0.127 μM) reduces phosphorylation of retinoblastoma protein (Rb) at Thr821, inducing S/G2 phase arrest .

Antibacterial Properties

Against Staphylococcus aureus (ATCC 25923):

CompoundMIC (μg/mL)
1-Methyl-N-phenyl derivative32
Ciprofloxacin1
The moderate activity is attributed to membrane disruption via hydrophobic phenyl interactions .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Replacement of phenylsulfonamide groups with 1-methyl-N-phenylpyrazole amines improves CDK2 selectivity (Ki_i = 0.005 μM for compound 15 vs. 0.12 μM for CDK4) .

Coordination Chemistry

The amine group acts as a ligand for transition metals:

Cu(NO3)2+2Ligand[Cu(L)2]2+\text{Cu(NO}_3\text{)}_2 + 2 \text{Ligand} \rightarrow [\text{Cu(L)}_2]^{2+}

Such complexes show luminescence properties applicable in OLEDs .

Comparative Analysis with Structural Analogs

CompoundBioactivity (GI50_{50}, μM)Selectivity (CDK2/CDK4)
1-Methyl-N-phenyl derivative0.56 (HCT-116) 24:1
3-Methyl-N-phenyl variant1.28:1
5-Nitro derivative 0.8918:1

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